N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxyphenyl groups and an imidazo[1,2-b][1,2,4]triazole core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b][1,2,4]triazole core, followed by the introduction of methoxyphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-b][1,2,4]triazole derivatives with different substituents on the phenyl rings. Examples include:
- N-(3-chlorophenyl)-2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
- N-(3-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide
Uniqueness
The uniqueness of N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide lies in its specific methoxy substituents, which may confer distinct chemical and biological properties compared to other derivatives. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C20H19N5O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide |
InChI |
InChI=1S/C20H19N5O4/c1-28-14-8-6-12(7-9-14)18-22-20-23-19(27)16(25(20)24-18)11-17(26)21-13-4-3-5-15(10-13)29-2/h3-10,16H,11H2,1-2H3,(H,21,26)(H,22,23,24,27) |
InChI Key |
IZALRTNLKLSTCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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